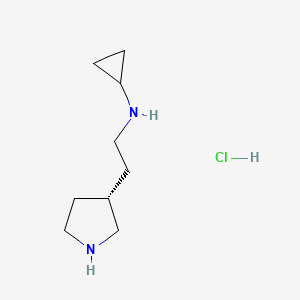
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and its phenylamino carbonyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- typically involves the reaction of morpholine with acetamide derivatives. One common method includes the reaction of 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide with ammonium thiocyanate in ethanol under reflux conditions . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs solvent-free reactions or fusion methods. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is favored for its efficiency and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry.
Cyanoacetamide derivatives: Known for their diverse biological activities and synthetic utility.
Uniqueness
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- is unique due to its specific combination of a morpholine ring and a phenylamino carbonyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
38520-97-7 |
|---|---|
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O3/c23-18(14-22-10-12-25-13-11-22)21-17-9-5-4-8-16(17)19(24)20-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,24)(H,21,23) |
Clave InChI |
GMSDNTHEHRFWRX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Solubilidad |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


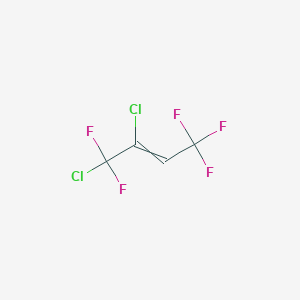

![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)

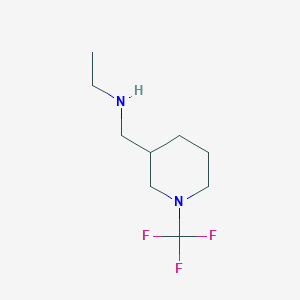
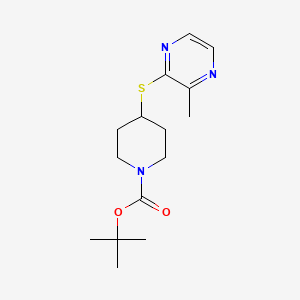
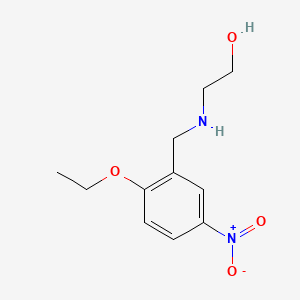

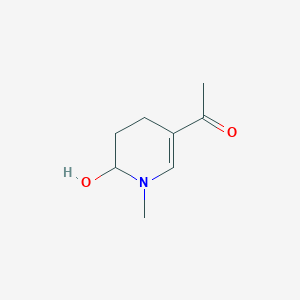

![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
